Cas no 178446-63-4 (5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid)

5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid is a versatile intermediate in organic synthesis, particularly valued for its dual carboxylic acid functionality and Boc-protected amine group. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it useful in peptide and pharmaceutical synthesis. The benzene-1,3-dicarboxylic acid moiety enables further derivatization, facilitating the construction of complex molecular architectures. This compound is particularly advantageous in medicinal chemistry for the development of bioactive molecules, where controlled functionalization and protection strategies are critical. Its high purity and well-defined reactivity profile ensure reliable performance in multi-step synthetic routes.
5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid structure
178446-63-4 structure
Product Name:5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid
CAS No:178446-63-4
MF:C13H15NO6
MW:281.261304140091
MDL:MFCD02682149
CID:1372344
PubChem ID:15545968
Update Time:2025-11-02

5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-[(tert-butoxycarbonyl)amino]benzene-1,3-dicarboxylic acid
    • LogP
    • 5-[(tert-butyloxycarbonyl)amino]-isophthalic acid
    • EN300-217347
    • Z594114076
    • 178446-63-4
    • 5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylicacid
    • SRUMAAHZHIHIQB-UHFFFAOYSA-N
    • 5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid
    • AKOS010065292
    • CS-0239665
    • t-Butyl N-[(3,5-dicarboxy)phenyl]carbamate
    • SCHEMBL2890076
    • 5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
    • 5-((t-butoxycarbonyl)amino)-isophthalic acid
    • 5-(tert-butoxycarbonyl)aminoisophthalic acid
    • 5-(tert-Butoxycarbonylamino)isophthalic acid
    • 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid
    • MDL: MFCD02682149
    • Inchi: 1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
    • InChI Key: SRUMAAHZHIHIQB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C(=O)O)C=C(C(=O)O)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.08995
  • Monoisotopic Mass: 281.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 112.93

5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B816603-25mg
5-{[(tert-Butoxy)carbonyl]amino}benzene-1,3-dicarboxylic Acid
178446-63-4
25mg
$ 70.00 2022-06-06
TRC
B816603-50mg
5-{[(tert-Butoxy)carbonyl]amino}benzene-1,3-dicarboxylic Acid
178446-63-4
50mg
$ 95.00 2022-06-06
TRC
B816603-250mg
5-{[(tert-Butoxy)carbonyl]amino}benzene-1,3-dicarboxylic Acid
178446-63-4
250mg
$ 340.00 2022-06-06
Enamine
EN300-217347-0.05g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
0.05g
$76.0 2025-02-20
Enamine
EN300-217347-0.1g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
0.1g
$113.0 2025-02-20
Enamine
EN300-217347-0.25g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
0.25g
$162.0 2025-02-20
Enamine
EN300-217347-0.5g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
0.5g
$310.0 2025-02-20
Enamine
EN300-217347-1.0g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
1.0g
$414.0 2025-02-20
Enamine
EN300-217347-2.5g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
2.5g
$810.0 2025-02-20
Enamine
EN300-217347-5.0g
5-{[(tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
178446-63-4 91.0%
5.0g
$1199.0 2025-02-20

Additional information on 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid

5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid (CAS 178446-63-4): A Versatile Building Block in Organic Synthesis

The chemical compound 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid (CAS 178446-63-4) is gaining significant attention in the field of organic chemistry due to its unique structural features and wide range of applications. As a derivative of benzene-1,3-dicarboxylic acid, this compound serves as a crucial building block for the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The presence of both carboxylic acid and tert-butoxycarbonyl (Boc) protected amino groups makes it particularly valuable for peptide synthesis and drug discovery applications.

In recent years, the demand for 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid has increased substantially, driven by the growing pharmaceutical industry's need for sophisticated intermediates. Researchers frequently search for "Boc-protected benzene dicarboxylic acid derivatives" or "CAS 178446-63-4 applications" when looking for high-quality intermediates for their synthetic projects. The compound's molecular structure allows for selective functionalization, making it a favorite among medicinal chemists working on targeted drug delivery systems and bioconjugation strategies.

The synthesis and characterization of 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid involve sophisticated organic chemistry techniques. The Boc protection group provides excellent stability under various reaction conditions while allowing for clean deprotection when needed. This characteristic makes the compound particularly useful in solid-phase peptide synthesis (SPPS), where researchers often inquire about "acid-stable protecting groups for aromatic amines" or "dicarboxylic acid building blocks for combinatorial chemistry."

From a commercial perspective, CAS 178446-63-4 has seen growing interest in the fine chemicals market. Suppliers and manufacturers frequently field questions about "bulk availability of 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid" and "custom synthesis of Boc-protected aromatic acids." The compound's purity and consistency are critical factors for end-users, particularly in pharmaceutical applications where strict regulatory requirements must be met.

The thermal and chemical stability of 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid makes it suitable for various industrial applications beyond pharmaceuticals. Material scientists have explored its use in creating specialty polymers with unique properties, answering search queries like "aromatic dicarboxylic acids for high-performance materials." The compound's ability to participate in both condensation and addition reactions while maintaining its structural integrity under processing conditions has opened new possibilities in materials science.

Analytical chemists working with CAS 178446-63-4 often focus on developing precise quantification methods. Common search terms include "HPLC methods for Boc-protected aromatic acids" and "spectroscopic characterization of benzene dicarboxylic acid derivatives." The compound's distinct UV-Vis and NMR signatures facilitate its identification in complex mixtures, making it valuable for analytical method development and quality control in chemical production.

Environmental considerations surrounding 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid have also become a topic of interest. Researchers investigating "biodegradable aromatic acid derivatives" or "green chemistry approaches to Boc-protected compounds" are exploring more sustainable synthetic routes and disposal methods for this class of compounds. The development of environmentally friendly processes for its production and application aligns with current trends in green chemistry and sustainable manufacturing.

In academic settings, 5-{(tert-Butoxy)carbonylamino}benzene-1,3-dicarboxylic Acid serves as an excellent teaching tool for advanced organic chemistry concepts. Professors searching for "demonstration compounds for protection group chemistry" or "multifunctional aromatic acid examples" frequently incorporate this compound into their curriculum. Its well-defined reactivity patterns and the visibility of its functional groups in spectroscopic analysis make it ideal for educational purposes.

The future outlook for CAS 178446-63-4 appears promising, with emerging applications in bioconjugation chemistry and materials science driving continued interest. As synthetic methodologies advance and new applications are discovered, this versatile compound is likely to maintain its position as an important intermediate in chemical research and industrial applications. Its combination of stability, reactivity, and multifunctionality ensures its ongoing relevance in addressing complex synthetic challenges across multiple disciplines.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk